H-Orn(N3).HCl

Description

Properties

IUPAC Name |

[(1S)-4-azido-1-carboxybutyl]azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWAEAKFVAPSA-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Orn(N3).HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of H-Orn(N3).HCl in Bioconjugation and Peptide Chemistry

In the landscape of modern chemical biology and drug development, the ability to selectively modify biomolecules is paramount. This has led to the rise of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. Central to this field is the use of chemical reporters, small functional groups that can be incorporated into biomolecules and later selectively reacted. H-Orn(N3).HCl, or N-delta-Azido-L-ornithine hydrochloride, has emerged as a critical building block in this domain. It is a non-proteinogenic amino acid derivative of L-ornithine where the terminal amino group of the side chain has been replaced with an azide (N3) moiety.[1] This seemingly simple modification provides a powerful tool for researchers, as the azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions allow for the precise and efficient attachment of a wide array of functionalities, including fluorescent dyes, imaging agents, and therapeutic payloads, onto peptides and proteins.[2][4] This guide provides an in-depth technical overview of H-Orn(N3).HCl, from its fundamental chemical properties and synthesis to its practical applications in the laboratory.

Physicochemical Properties of H-Orn(N3).HCl

The utility of H-Orn(N3).HCl in experimental settings is underpinned by its distinct physicochemical properties. As a hydrochloride salt, it is typically a stable, water-soluble solid, facilitating its use in aqueous buffers common in biological research.

| Property | Value | Source(s) |

| Systematic Name | (2S)-2-Amino-5-azidopentanoic acid hydrochloride | [1] |

| Synonyms | N-delta-Azido-L-ornithine hydrochloride, L-2-Amino-5-azido-pentanoic acid.HCl, L-Azidonorvaline.HCl | [1] |

| CAS Number | 156463-09-1 (for the free base) | [5] |

| Molecular Formula | C5H11ClN4O2 | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >165 °C (decomposes) | |

| Optical Rotation | [α]D20 = +16 ± 2º (c=1 in H2O) | |

| Storage Conditions | Store at 2-8°C or -20°C, protected from light and moisture. | [6] |

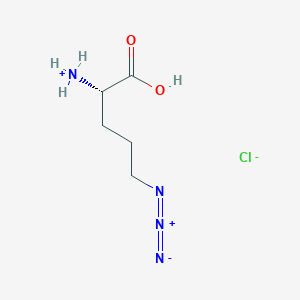

Chemical Structure and Analytical Characterization

The chemical structure of H-Orn(N3).HCl is fundamental to its function. The L-configuration at the alpha-carbon allows for its incorporation into peptides using standard synthesis methodologies, while the terminal azide on the side chain provides the bioorthogonal handle for subsequent modifications.

Caption: Chemical structure of H-Orn(N3).HCl.

Expected Analytical Data:

For researchers synthesizing or verifying the identity and purity of H-Orn(N3).HCl, the following spectral characteristics are expected:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct signals for the protons on the aliphatic chain. The α-proton will appear as a multiplet, and the protons on the carbons adjacent to the electron-withdrawing amino and azido groups will be shifted downfield.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will have the largest chemical shift.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A strong, sharp peak around 2100 cm⁻¹ is indicative of the azide (N₃) asymmetric stretch. Broad absorption in the 2500-3300 cm⁻¹ region is expected for the ammonium (NH₃⁺) and carboxylic acid (O-H) stretches. A carbonyl (C=O) stretch will be visible around 1700-1750 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the mass of the protonated molecule [M+H]⁺.

Synthesis of H-Orn(N3).HCl: A Step-by-Step Methodology

The synthesis of H-Orn(N3).HCl is a multi-step process that requires careful control of reaction conditions to ensure the selective modification of the ornithine side chain. The following protocol is a representative method based on established procedures for the synthesis of azido amino acids.

Experimental Protocol: Synthesis of H-Orn(N3).HCl

Causality Behind Experimental Choices: This synthesis employs a copper-complex protection strategy for the α-amino and carboxyl groups of L-ornithine. This is a crucial step as it allows for the selective reaction of the δ-amino group without the need for complex protection and deprotection steps. The subsequent diazo transfer reaction is a reliable method for converting a primary amine to an azide.

-

Protection of L-Ornithine:

-

Dissolve L-ornithine hydrochloride in water and adjust the pH to approximately 9.5 with a suitable base (e.g., sodium hydroxide).

-

Add an aqueous solution of copper(II) sulfate. A deep blue copper complex of ornithine will precipitate.

-

Isolate the precipitate by filtration and wash thoroughly with water and ethanol to remove any unreacted starting materials.

-

Dry the copper complex under vacuum.

-

-

Diazo Transfer Reaction:

-

Suspend the dried copper-ornithine complex in a suitable solvent system, such as a mixture of methanol and water.

-

Add a base, such as triethylamine, to the suspension.

-

To this mixture, add a diazo transfer reagent, for example, triflyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride, portion-wise at a controlled temperature (typically 0°C to room temperature).

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

-

Decomplexation and Isolation:

-

Once the reaction is complete, decompose the copper complex. This can be achieved by adding a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) and adjusting the pH.

-

Alternatively, the copper can be precipitated as copper sulfide by bubbling hydrogen sulfide gas through the solution.

-

Filter the reaction mixture to remove the copper salt.

-

The resulting aqueous solution contains the desired product. Purify the crude product by ion-exchange chromatography.

-

-

Formation of the Hydrochloride Salt and Final Product Isolation:

-

After purification, acidify the solution containing the free amino acid with hydrochloric acid.

-

Lyophilize or evaporate the solvent to obtain H-Orn(N3).HCl as a solid.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Applications in Bioconjugation: The Power of Click Chemistry

The primary utility of H-Orn(N3).HCl lies in its application as a building block for introducing an azide group into peptides and proteins. This azide then serves as a reactive handle for bioorthogonal ligation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.

Caption: Workflow for peptide bioconjugation using H-Orn(N3).HCl via CuAAC.

Experimental Protocol: CuAAC Bioconjugation of an Azido-Peptide

Self-Validating System: This protocol includes components that ensure the reaction proceeds efficiently and with minimal side reactions. The use of a copper-chelating ligand like THPTA or TBTA stabilizes the catalytic Cu(I) species and protects the biomolecules from oxidative damage. Sodium ascorbate is used as a reducing agent to generate Cu(I) in situ from a more stable Cu(II) salt.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the azido-peptide (synthesized with H-Orn(N3).HCl) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the alkyne-functionalized molecule (e.g., a fluorescent dye) in a compatible solvent like DMSO.

-

Prepare fresh stock solutions of copper(II) sulfate (CuSO₄), a copper ligand (e.g., THPTA), and sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azido-peptide and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of the alkyne molecule is often used).

-

Add the copper ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction and Monitoring:

-

Gently mix the reaction components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC to track the formation of the product and the consumption of the starting materials.

-

-

Purification:

-

Once the reaction is complete, the conjugated peptide can be purified from excess reagents using methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis, depending on the properties of the conjugate.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling H-Orn(N3).HCl.

-

Azide Group Hazard: Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. While the risk is lower for molecules like H-Orn(N3).HCl compared to small, volatile azides, it is crucial to avoid heating the solid material and to handle it with care. Avoid contact with heavy metals, as this can form highly sensitive metal azides.

-

Corrosive Nature: As a hydrochloride salt, H-Orn(N3).HCl can be corrosive. It is important to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling the solid material and its solutions.[7]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[8] Avoid creating dust. In case of spills, follow appropriate laboratory procedures for cleaning up chemical spills.

Conclusion and Future Perspectives

H-Orn(N3).HCl is a testament to the ingenuity of chemical biology, providing a robust and versatile tool for the site-specific modification of peptides and proteins. Its application in click chemistry has significantly advanced our ability to create sophisticated bioconjugates for a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics. As the field of bioconjugation continues to evolve, we can anticipate the development of new and innovative applications for this valuable chemical entity, further expanding the toolkit available to researchers in their quest to understand and manipulate biological systems.

References

- Biosynth.

- Pickering Laboratories.

- BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.

- Karaca, U. O. (2014). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of chlorotoxin. Middle East Technical University.

- Sletten, E. M., & Bertozzi, C. R. (2011). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Accounts of chemical research, 44(9), 666–676.

-

PubChem. (2S)-2-Amino-5-azidopentanoic acid. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. agilent.com [agilent.com]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. chemimpex.com [chemimpex.com]

- 5. (2S)-2-Amino-5-azidopentanoic acid | C5H10N4O2 | CID 53662155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pickeringlabs.com [pickeringlabs.com]

- 8. peptide.com [peptide.com]

Advanced Technical Guide: L-Azidonorvaline Hydrochloride in Cell-Selective Proteomics

Executive Summary

L-Azidonorvaline (Anv) is a non-canonical amino acid (ncAA) and methionine surrogate used primarily for cell-selective metabolic labeling of nascent proteins. Unlike its structural analog L-Azidohomoalanine (AHA), which is incorporated by wild-type cellular machinery, L-Azidonorvaline is generally rejected by wild-type methionyl-tRNA synthetases (MetRS). It requires the expression of an engineered mutant synthetase (e.g., NLL-MetRS or L13G-MetRS ) to be charged onto tRNA^Met.

This unique "lock-and-key" mechanism allows researchers to label and visualize protein synthesis exclusively in genetically defined cell populations within complex mixtures (e.g., co-cultures, biofilms, or host-pathogen systems) without background labeling from non-target cells.

Chemical Basis & Mechanism of Action

Structural Homology

L-Azidonorvaline hydrochloride (C

| Amino Acid | Side Chain Structure | Interaction with WT MetRS | Primary Application |

| L-Methionine (Met) | -CH2-CH2-S-CH3 | Native Substrate | Natural Protein Synthesis |

| L-Azidohomoalanine (AHA) | -CH2-CH2-N3 | Accepted (Surrogate) | Global Proteome Labeling (BONCAT) |

| L-Azidonorvaline (Anv) | -CH2-CH2-CH2-N3 | Rejected (Steric Clash) | Cell-Selective Labeling (Targeted BONCAT) |

| L-Azidonorleucine (Anl) | -CH2-CH2-CH2-CH2-N3 | Rejected (Steric Clash) | Cell-Selective Labeling (Targeted BONCAT) |

The Orthogonal Mechanism

The utility of L-Azidonorvaline relies on bioorthogonality at the translational level.

-

Exclusion: In wild-type cells, the MetRS active site strictly excludes Anv due to the side chain length and geometry, preventing incorporation into the proteome.

-

Inclusion: Cells engineered to express a mutant MetRS (typically with the Met-binding pocket expanded via mutations such as L13G or the "NLL" triple mutant) can efficiently charge Anv onto endogenous tRNA^Met.

-

Incorporation: The Anv-charged tRNA is utilized by the ribosome, incorporating Anv into nascent proteins at AUG codons.

-

Tagging: The azide group serves as a bioorthogonal handle for "Click" chemistry (CuAAC or SPAAC) post-lysis or in fixed cells.

Visualization of the Selective Pathway

Caption: Logic flow of cell-selective labeling. Anv is ignored by WT cells but incorporated by cells expressing mutant MetRS, allowing exclusive tagging of the target sub-proteome.

Experimental Workflow: Cell-Selective BONCAT

This protocol outlines the use of L-Azidonorvaline for labeling newly synthesized proteins in a co-culture system.

Phase 1: Preparation & Expression

-

Reagent: L-Azidonorvaline hydrochloride (Soluble in water to ~50 mM). Store stock at -20°C.

-

Cell Engineering: Transfect target cells with a plasmid encoding the mutant MetRS (e.g., E. coli NLL-MetRS or mouse L274G-MetRS for mammalian systems).

-

Note: Constitutive expression is preferred for steady-state analysis; inducible expression (Tet-On) is better for pulse-chase experiments.

-

Phase 2: Metabolic Labeling (Pulse)

Unlike AHA, which often requires Methionine starvation to force incorporation, NLL-MetRS variants have high specificity for Anv/Anl and can often label cells in the presence of Methionine (Met competition).

-

Wash: Wash cells 2x with PBS (warm) to remove excess extracellular Met.

-

Labeling Medium:

-

Standard Protocol: Met-free medium (RPMI/DMEM) supplemented with 1 mM L-Azidonorvaline .

-

Competition Protocol (NLL-MetRS only): Standard medium (containing ~100-200 µM Met) supplemented with 1-4 mM L-Azidonorvaline .

-

-

Incubation: Incubate for 1–4 hours (mammalian) or 30–60 mins (bacterial).

-

Tip: Longer pulses increase signal intensity but decrease temporal resolution.

-

-

Termination: Aspirate medium and wash 3x with ice-cold PBS to stop uptake and remove free Anv.

Phase 3: Click Chemistry (Lysate Analysis)

-

Lysis: Lyse cells in buffer containing 1% SDS (SDS is critical to denature proteins, exposing internal azides).

-

Reaction Mix: Prepare the following sequentially:

-

Protein Lysate (1 mg/mL)

-

Alkyne Tag (e.g., TAMRA-Alkyne or Biotin-Alkyne): 50 µM

-

CuSO

: 1 mM -

THPTA (Ligand): 2 mM (Stabilizes Cu(I) state, preventing protein degradation)

-

Sodium Ascorbate: 4 mM (Add last to initiate reaction)

-

-

Incubation: Rotate for 1 hour at Room Temperature in the dark.

-

Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove unreacted dye.

Phase 4: Downstream Analysis

-

Fluorescence: Re-suspend pellet in SDS loading buffer. Run SDS-PAGE.[2] Scan gel for fluorescence.[2]

-

Proteomics: Re-suspend in buffer, digest with Trypsin, enrich biotinylated peptides on Streptavidin beads, and analyze via LC-MS/MS.

Critical Comparison: Anv vs. AHA vs. Anl

Selecting the right analog is critical for experimental success.

| Feature | L-Azidohomoalanine (AHA) | L-Azidonorvaline (Anv) | L-Azidonorleucine (Anl) |

| MetRS Requirement | Wild-Type (Endogenous) | Mutant (Engineered) | Mutant (Engineered) |

| Selectivity | None (Labels all cells) | High (Target cells only) | High (Target cells only) |

| Toxicity | Moderate (Met starvation stress) | Low (Met often present) | Low (Met often present) |

| Kinetics | Fast incorporation | Slower (depends on mutant efficiency) | Slower (depends on mutant efficiency) |

| Primary Use Case | Global proteome dynamics | Co-cultures, in vivo tissues | Co-cultures, in vivo tissues |

Expert Insight: While Anl (Azidonorleucine) is more commonly cited in early "NLL-MetRS" papers, Anv (Azidonorvaline) is structurally shorter. Some specific MetRS mutants (e.g., L13A or specific active site evolutions) may show differential kinetics for Anv vs Anl. Always match the analog to the specific synthetase variant described in your reference plasmid.

Troubleshooting & Optimization

Low Signal Intensity

-

Cause: High competition from endogenous Methionine.

-

Solution: Switch to Met-depleted medium for the pulse duration. While Mutant MetRS can compete, removing Met drastically boosts Anv incorporation.

-

Solution 2: Increase Anv concentration (up to 4 mM).

High Background in WT Cells

-

Cause: "Leaky" incorporation by WT MetRS.

-

Solution: Anv is generally strictly excluded, but at very high concentrations (>5 mM) or long incubations (>24h), rare errors can occur. Titrate Anv down to the lowest effective dose (typically 0.5 - 1 mM).

Protein Precipitation during Click Reaction

-

Cause: Copper oxidation or high protein concentration.

-

Solution: Ensure THPTA ligand is in 5:1 excess over Copper. Keep lysate concentration below 2 mg/mL during the reaction.

References

-

Ngo, J. T., et al. (2009). Cell-selective metabolic labeling of the proteome.[3] Nature Chemical Biology, 5(10), 715–717. Link

-

Dieterich, D. C., et al. (2006). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience, 9, 891–896. Link

-

Mahdavi, A., et al. (2016). Identification of Secreted Bacterial Proteins by Noncanonical Amino Acid Tagging. Proceedings of the National Academy of Sciences, 113(28), E4059-E4068. Link

-

Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins User Guide. Link

- Bagert, J. D., & Xie, J. (2016). Current methods for site-specific incorporation of unnatural amino acids into proteins. ChemBioChem, 17(10), 869-873. (Discussion of MetRS mutants).

Sources

- 1. (2S)-2-Amino-5-azidopentanoic acid | C5H10N4O2 | CID 53662155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide: H-Orn(N3).HCl vs. Azidohomoalanine (AHA) for Metabolic Labeling of Nascent Proteins

Authored by: A Senior Application Scientist

Introduction: Illuminating the Dynamic Proteome with Bioorthogonal Chemistry

In the landscape of modern proteomics and drug development, understanding the dynamics of protein synthesis is paramount. Cells constantly adapt to their environment by synthesizing new proteins, a process that is often altered in disease states. Metabolic labeling, a technique that introduces tagged biomolecules into cellular pathways, offers a powerful window into these dynamic processes.[1] This guide provides an in-depth technical exploration of two azide-containing amino acid analogs for bioorthogonal metabolic labeling: the well-established L-Azidohomoalanine (AHA) and the lesser-known H-Orn(N3).HCl.

This document moves beyond simple protocol recitation to provide a framework for experimental design, rooted in the biochemical principles that govern these powerful techniques. We will delve into the established workflows for AHA, providing detailed protocols and discussing its advantages and limitations. Subsequently, we will critically evaluate H-Orn(N3).HCl, positioning it as a potential but as-yet-unvalidated tool, and outline the necessary steps to ascertain its utility in metabolic labeling.

Part 1: Azidohomoalanine (AHA) - The Gold Standard in Nascent Proteome Labeling

AHA is a non-canonical amino acid that serves as a surrogate for methionine.[1][2] Its structural similarity allows it to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins.[1][] The key feature of AHA is its bioorthogonal azide moiety, a chemical handle that does not interact with native cellular components but can be specifically targeted for ligation with an alkyne-bearing probe via "click chemistry".[][4][5] This enables the visualization and enrichment of proteins synthesized during a specific time window.[6][7]

Mechanism of AHA Incorporation and Detection

The process of labeling with AHA follows a two-step logic: metabolic incorporation followed by bioorthogonal ligation.

-

Metabolic Incorporation: Cells are cultured in methionine-deficient media supplemented with AHA. The methionyl-tRNA synthetase (MetRS) recognizes AHA and attaches it to its cognate tRNA. This AHA-tRNA is then utilized by the ribosome to incorporate AHA into nascent polypeptide chains at positions typically occupied by methionine.[]

-

Bioorthogonal Ligation (Click Chemistry): After labeling, the azide-tagged proteins can be detected or purified. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide group on AHA reacts with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage.[4][5] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous for live-cell imaging.

Figure 1: Workflow for AHA metabolic labeling and detection.

Experimental Protocol: AHA Labeling in Mammalian Cells

This protocol provides a general framework for labeling adherent mammalian cells. Optimization of incubation times and AHA concentration is recommended for each cell line and experimental goal.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free DMEM

-

L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Click chemistry reagents (e.g., Biotin-alkyne, CuSO4, TBTA, sodium ascorbate)

Procedure:

-

Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Methionine Depletion (Optional but Recommended): Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes. This step enhances the incorporation of AHA.

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA (typically 25-50 µM). The optimal concentration should be determined empirically to balance labeling efficiency with potential toxicity.[8]

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours). Shorter incubation times provide a snapshot of rapid protein synthesis, while longer times label a broader population of newly synthesized proteins.

-

Cell Lysis: Wash the cells twice with cold PBS. Add ice-cold lysis buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate.

-

Click Chemistry Reaction (for Biotinylation):

-

To 100 µg of protein lysate, add the following in order:

-

Biotin-alkyne (to a final concentration of 50 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (to a final concentration of 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (to a final concentration of 100 µM)

-

Copper(II) sulfate (CuSO4) (to a final concentration of 1 mM)

-

Sodium ascorbate (to a final concentration of 1 mM)

-

-

Vortex to mix and incubate at room temperature for 1 hour in the dark.

-

-

Downstream Analysis: The biotinylated proteins can now be enriched using streptavidin beads for mass spectrometry analysis or detected by western blot using a streptavidin-HRP conjugate.

Applications, Advantages, and Limitations of AHA Labeling

Applications:

-

Proteomics: Identification of newly synthesized proteins in response to stimuli.[6][7]

-

Pulse-Chase Analysis: Monitoring protein degradation by chasing the AHA-labeled proteome with methionine-containing media.[6]

-

Cell Biology: Visualization of protein synthesis in specific cellular compartments.

-

Drug Discovery: Assessing the effect of compounds on protein synthesis.

| Feature | Description |

| Labeling Efficiency | Generally robust, but can be influenced by cell type and methionine depletion. |

| Toxicity | Low toxicity at typical working concentrations (25-50 µM). Higher concentrations can be cytotoxic.[8] |

| Specificity | High specificity for newly synthesized proteins.[8] |

| Versatility | Applicable to a wide range of biological systems, from cell culture to whole organisms.[] |

Advantages:

-

Temporal Resolution: Allows for the study of protein synthesis over defined time periods.

-

Bioorthogonality: The azide handle is inert in biological systems, ensuring specific detection.

-

Enrichment Capability: Biotinylated proteins can be easily purified, enabling the detection of low-abundance species.

Limitations:

-

Methionine Surrogate: Only labels proteins that contain methionine. Methionine-free proteins will not be labeled.[]

-

Methionine Starvation: The required methionine depletion can itself induce a cellular stress response, which should be considered in the experimental design.[]

-

Toxicity at High Concentrations: High levels of AHA can be toxic to some cell types.[8]

Part 2: H-Orn(N3).HCl - A Potential but Unvalidated Candidate for Metabolic Labeling

H-Orn(N3).HCl, also known as N-delta-Azido-L-ornithine hydrochloride, is an amino acid derivative where the delta-amino group of ornithine is modified with an azide group.[] While it possesses the bioorthogonal azide handle necessary for click chemistry, its utility as a tool for metabolically labeling newly synthesized proteins is not established in the scientific literature.

Theoretical Considerations for Metabolic Incorporation

For H-Orn(N3).HCl to be incorporated into proteins during translation, it must be recognized by an aminoacyl-tRNA synthetase (aaRS) and charged to a tRNA. Ornithine is not one of the 20 canonical proteinogenic amino acids and does not have its own cognate aaRS-tRNA pair in most organisms. Therefore, for H-Orn(N3).HCl to be incorporated, one of the following scenarios would need to occur:

-

Promiscuous Recognition by a Canonical aaRS: An existing aaRS for a canonical amino acid would need to recognize H-Orn(N3).HCl as a substrate. This is unlikely given the significant structural differences between ornithine and the canonical amino acids.

-

Engineered aaRS: A specifically engineered aaRS could be introduced into the cells that is designed to recognize H-Orn(N3).HCl and charge it to an orthogonal tRNA. This approach is used for site-specific incorporation of non-canonical amino acids but is not a general metabolic labeling strategy.

Without evidence of recognition by a native aaRS, it is highly improbable that H-Orn(N3).HCl would be incorporated into the proteome through the standard translational machinery.

Figure 2: Hypothetical pathway for H-Orn(N3).HCl incorporation.

Necessary Validation Experiments

To establish H-Orn(N3).HCl as a viable metabolic labeling agent, a series of rigorous validation experiments would be required:

-

Incorporation Assay:

-

Culture cells in the presence of H-Orn(N3).HCl.

-

Lyse the cells and perform a click reaction with an alkyne-biotin probe.

-

Enrich for biotinylated proteins using streptavidin beads.

-

Digest the enriched proteins and analyze by mass spectrometry to confirm the presence of H-Orn(N3).HCl in peptide fragments.

-

-

Toxicity Assessment:

-

Perform dose-response and time-course studies to determine the effect of H-Orn(N3).HCl on cell viability and proliferation.

-

-

Efficiency Comparison:

-

If incorporation is confirmed, compare the labeling efficiency of H-Orn(N3).HCl with that of AHA under identical conditions.

-

Comparative Analysis and Future Perspectives

The following table summarizes the known properties of AHA and the hypothetical status of H-Orn(N3).HCl for metabolic protein labeling.

| Feature | Azidohomoalanine (AHA) | H-Orn(N3).HCl |

| Canonical Analog | Methionine | Ornithine (non-proteinogenic) |

| Incorporation Mechanism | Utilizes endogenous MetRS | Unknown; likely requires an engineered aaRS |

| Published Evidence | Extensive literature support | None for metabolic protein labeling |

| Established Protocols | Widely available | None |

| Known Toxicity | Low at typical working concentrations | Unknown |

| Current Utility | Gold standard for nascent proteome labeling | Primarily used for peptide synthesis |

For researchers and drug development professionals seeking to investigate the dynamics of protein synthesis, AHA remains the recommended and scientifically validated choice. The exploration of novel non-canonical amino acids for metabolic labeling is an exciting frontier, but any new candidate, including H-Orn(N3).HCl, must be subjected to rigorous validation before it can be considered a reliable tool in the bioorthogonal chemistry toolbox.

References

-

AHA Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. MDPI. [Link]

-

Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Semantic Scholar. [Link]

-

Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research - ACS Publications. [Link]

-

Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. PMC - NIH. [Link]

-

Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC - NIH. [Link]

-

Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol. [Link]

-

Metabolic labeling with non-canonical amino acids. ResearchGate. [Link]

-

Development of a novel method for quantification of autophagic protein degradation by AHA labeling. PMC - NIH. [Link]

-

Aha labeling does not cause artifacts in protein identification. ResearchGate. [Link]

-

Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast. PubMed. [Link]

-

Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. PMC - NIH. [Link]

-

Quantitative Analysis of Newly Synthesized Proteins. PMC - NIH. [Link]

-

Fast protein analysis enabled by high-temperature hydrolysis. PMC - NIH. [Link]

-

Testing for AHA toxicity—the thrashing assay. ResearchGate. [Link]

-

Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. NIH. [Link]

-

Click chemistry and its application to proteomics. G-Biosciences. [Link]

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One - Research journals. [Link]

-

ANALYSIS OF PROTEINS. FE 271 FOOD CHEMISTRY EXPERIMENT 6. [Link]

-

PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Unknown Source. [Link]

-

"Amino Acid Analysis". In: Current Protocols in Protein Science. ResearchGate. [Link]

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. Protocols.io. [Link]

-

Analysis of Bovine Serum Albumine, Caseine and Tryptone Proteins Hydrolysis by 1H NMR Spectroscopy. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2015_6(4)/[1].pdf]([Link]1].pdf)

Sources

- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to H-Orn(N3).HCl Applications in Glycan Metabolic Engineering

This guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of Nδ-Azido-L-ornithine hydrochloride (H-Orn(N3).HCl) in the field of glycan metabolic engineering. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for studying and manipulating glycosylation.

Foundational Concepts: The Intersection of Metabolism and Glycobiology

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx.[1][2] This dynamic structure plays a pivotal role in a vast array of biological processes, from cell-cell communication and adhesion to immune responses and pathogen recognition.[3] Consequently, alterations in glycosylation are hallmarks of numerous physiological and pathological states, including cancer and inflammatory diseases.[3]

Metabolic glycoengineering is a powerful strategy that enables the study and manipulation of glycans in living systems.[2][4] The core principle involves introducing unnatural monosaccharide analogs, bearing a bioorthogonal chemical reporter, into cellular metabolic pathways.[5][6][7] The cell's own enzymatic machinery then incorporates these analogs into nascent glycans, effectively tagging them for subsequent detection and analysis.[5][6] The azide group (N3) is a widely used bioorthogonal reporter due to its small size, stability, and specific reactivity in "click chemistry" reactions.[1][4]

While azido sugars have been the workhorse of metabolic glycoengineering, the use of non-canonical amino acids like H-Orn(N3).HCl opens up alternative avenues for introducing azide reporters into the cellular machinery, potentially targeting different pathways or offering unique advantages. H-Orn(N3).HCl is a specialized amino acid derivative containing an azide group, making it a valuable tool for bioconjugation and labeling studies through click chemistry.[8]

H-Orn(N3).HCl: A Chemist's Perspective

Nδ-Azido-L-ornithine hydrochloride, also known as L-2-Amino-5-azido-pentanoic acid hydrochloride, is a synthetic amino acid analog.[8] Its key feature is the terminal azide group on the side chain, which serves as a bioorthogonal handle for subsequent chemical modifications.

Table 1: Physicochemical Properties of H-Orn(N3).HCl [8]

| Property | Value |

| Synonyms | H-L-Orn(N3)-OH·HCl, L-Azidonorvaline·HCl |

| CAS Number | 156463-09-1 |

| Molecular Formula | C5H11ClN4O2 |

| Molecular Weight | 194.6 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥ 98% (HPLC) |

| Storage | ≤ -15 °C |

The azide group is exceptionally stable under physiological conditions and does not typically react with endogenous functional groups found in biological systems.[1][4] This inertness is crucial for its role as a bioorthogonal reporter, ensuring that it only reacts with its specific ligation partner.

The "Click": Bioorthogonal Ligation of Azide-Labeled Biomolecules

The power of incorporating an azide group into biomolecules lies in its ability to undergo highly specific and efficient "click chemistry" reactions.[9][10] These reactions allow for the covalent attachment of various probes for detection, enrichment, and visualization. Two primary forms of click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by copper(I) ions.[9][10][11] While highly efficient, the cytotoxicity of copper has limited its application in living cells.[11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes strained cyclooctyne derivatives (e.g., DBCO, BCN) that react spontaneously with azides without the need for a catalyst.[4][12][13] This has made it the preferred method for in vivo and live-cell labeling.[4][13]

Caption: Bioorthogonal "click" chemistry pathways for labeling azide-modified glycans.

Proposed Mechanism of H-Orn(N3).HCl in Glycan Metabolic Engineering

While the precise metabolic fate of H-Orn(N3).HCl in the context of glycosylation is an active area of research, a plausible hypothesis involves its conversion into an azido-sugar precursor that can enter the sialic acid biosynthesis pathway. Sialic acids are terminal monosaccharides on many glycans and play crucial roles in cellular recognition.[14]

The proposed pathway begins with the cellular uptake of H-Orn(N3).HCl. Through a series of enzymatic transformations, the azido-ornithine backbone could be modified and ultimately converted into an N-azidoacetylmannosamine (ManNAz) or a related azido-sugar analog. ManNAz is a well-established precursor for the biosynthesis of azido-sialic acids.[15]

Once formed, the azido-sugar enters the sialic acid biosynthetic pathway. It is converted to an activated form, CMP-azido-sialic acid, in the nucleus.[16][17] This activated sugar nucleotide is then transported into the Golgi apparatus, where sialyltransferases incorporate it onto nascent glycoconjugates.[15][16]

Caption: Proposed metabolic incorporation of H-Orn(N3).HCl into glycoproteins.

Experimental Workflows and Protocols

The application of H-Orn(N3).HCl in metabolic glycoengineering follows a general workflow encompassing metabolic labeling, click chemistry ligation, and downstream analysis.

Metabolic Labeling of Cultured Cells

This initial step involves incubating cells with H-Orn(N3).HCl to allow for its metabolic incorporation into cellular glycans.

Protocol: Metabolic Labeling of Adherent Cells

-

Cell Culture: Plate cells on appropriate tissue culture plates or flasks and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare fresh culture medium supplemented with H-Orn(N3).HCl. The optimal concentration should be determined empirically for each cell line and experimental goal, but a starting range of 25-100 µM is recommended.

-

Expert Insight: Similar to other metabolic labels like Ac4ManNAz, higher concentrations may lead to cellular toxicity.[18] It is crucial to perform a dose-response curve to assess cell viability and labeling efficiency.

-

-

Metabolic Labeling: Remove the existing culture medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add the H-Orn(N3).HCl-containing medium to the cells.

-

Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The incubation time will influence the extent of labeling.[19]

-

Harvesting: After incubation, wash the cells twice with cold PBS to remove any unincorporated H-Orn(N3).HCl. The cells are now ready for downstream applications.

Visualization of Labeled Glycans by Fluorescence Microscopy

SPAAC chemistry is ideal for visualizing the localization of newly synthesized glycans in living or fixed cells.

Protocol: Fluorescence Imaging of Azide-Labeled Glycans

-

Metabolic Labeling: Label cells with H-Orn(N3).HCl as described in section 5.1.

-

Click Reaction:

-

Prepare a stock solution of a DBCO-conjugated fluorophore (e.g., DBCO-Cy5) in DMSO.

-

Dilute the DBCO-fluorophore in fresh culture medium or PBS to a final concentration of 10-50 µM.

-

Incubate the labeled cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.[19]

-

-

Washing: Wash the cells three times with PBS to remove excess fluorophore.

-

Fixation and Permeabilization (Optional): For intracellular imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with the appropriate filter sets.

Glycoproteomic Analysis of Labeled Proteins

H-Orn(N3).HCl labeling can be coupled with mass spectrometry to identify and quantify glycoproteins. This involves enriching the azide-labeled glycoproteins followed by proteomic analysis.

Workflow: Glycoproteomic Analysis

Sources

- 1. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. licorbio.com [licorbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. cmm.ucsd.edu [cmm.ucsd.edu]

- 17. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac [mdpi.com]

- 18. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Mechanistic Evaluation of H-Orn(N3).HCl as an ODC Substrate

This is an in-depth technical guide analyzing the substrate compatibility of H-Orn(N3).HCl with Ornithine Decarboxylase (ODC).

Executive Summary

Direct Answer: No, H-Orn(N3).HCl (5-azido-L-ornithine) is not a physiologically relevant substrate for Ornithine Decarboxylase (ODC).

While H-Orn(N3).HCl is a structural analog of L-ornithine often used in "click chemistry" applications, it fails to undergo efficient enzymatic decarboxylation by ODC to form 5-azidoputrescine in biological systems. The enzymatic bottleneck lies in the

For researchers aiming to metabolically label polyamines, 5-azidoputrescine (the downstream metabolite) is the correct probe, as it bypasses the ODC rate-limiting step and is directly transported into cells to be acylated by spermidine synthase.

Molecular Mechanism: Why ODC Rejects H-Orn(N3)

To understand the failure of H-Orn(N3) as a substrate, we must deconstruct the catalytic mechanism of ODC. ODC is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme that functions via a strict stereoelectronic mechanism.

The Catalytic Checkpoints

-

Schiff Base Formation (Pass): The

-amino group of H-Orn(N3) is unmodified. It can theoretically nucleophilically attack the PLP cofactor to form the external aldimine (Schiff base). -

Substrate Anchoring (Fail): The specificity of ODC is dictated by the interaction of the substrate's side chain with the "distal binding pocket."

-

Native L-Ornithine: The

-amino group is protonated at physiological pH. It forms a salt bridge with acidic residues (specifically Asp332 and Asp361 in mammalian ODC) and interacts with the phosphate group of PLP. This anchors the molecule, positioning the -

H-Orn(N3): The azide group is neutral and lacks hydrogen bond donating capacity. Without the electrostatic anchor, the "tail" of the molecule flails within the active site. The

-carboxylate fails to achieve the precise geometry required for bond breaking (

-

Structural Comparison

| Feature | L-Ornithine (Native Substrate) | H-Orn(N3).HCl (Azide Analog) | Impact on ODC Catalysis |

| None (Compatible) | |||

| Side Chain | Critical Failure | ||

| Charge at pH 7.4 | +1 (Side chain) | 0 (Side chain) | Loss of electrostatic steering |

| Sterics | Small, flexible | Linear, slightly larger | Potential steric clash |

| Outcome | Rapid Decarboxylation | No/Negligible Reaction | Inert / Competitive Inhibitor |

Experimental Protocols: Validation & Alternatives

If you are developing a metabolic labeling assay, you must validate the probe's incorporation. Below is a self-validating workflow to confirm substrate inactivity and the correct alternative protocol.

Protocol A: In Vitro ODC Activity Assay (Validation of Inactivity)

Purpose: To definitively prove H-Orn(N3) is not processed by ODC.

Reagents:

-

Recombinant human ODC (hODC).

-

Substrates: L-Ornithine (Positive Control), H-Orn(N3).HCl (Test).

-

Cofactor: PLP (

). -

Buffer: Tris-HCl pH 7.5, DTT (

).

Workflow:

-

Incubation: Mix hODC (

) with PLP and Substrate ( -

Derivatization: Stop reaction with

. Neutralize and derivatize with Dansyl Chloride (fluorescent tag for amines). -

Analysis (HPLC/LC-MS):

-

Expected Result (L-Orn): Peak shift from Ornithine to Putrescine (loss of

, mass -44 Da). -

Expected Result (H-Orn(N3)):No Azidoputrescine peak. The parent Azido-Ornithine peak remains unchanged.

-

Protocol B: Correct Metabolic Labeling of Polyamines (The Solution)

Purpose: To successfully label cellular polyamines using Click Chemistry.

Rationale: Since ODC rejects the azide precursor, you must bypass ODC by feeding the cells 5-Azidoputrescine directly. This molecule enters via the Polyamine Transporter (PAT) and is accepted by Spermidine Synthase.

Step-by-Step Methodology:

-

Cell Culture: Seed HeLa/CHO cells in complete media.

-

Inhibition (Optional but Recommended): Treat cells with 1 mM DFMO (Difluoromethylornithine) for 12 hours.

-

Why? DFMO irreversibly inhibits endogenous ODC, depleting natural putrescine pools. This upregulates the Polyamine Transporter and forces the cell to scavenge the exogenous Azidoputrescine probe.

-

-

Pulse Labeling: Add 5-Azidoputrescine (

) to the media. Incubate for 4–16 hours. -

Fixation & Click Reaction:

-

Wash cells with PBS. Fix with 4% Paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Add Click Cocktail: Fluorophore-Alkyne (

),

-

-

Imaging: Visualize fluorescently labeled polyamines (Spermidine/Spermine) localized in the nucleus/cytoplasm.

Pathway Visualization

The following diagram illustrates the Polyamine Biosynthetic Pathway and the specific block point for H-Orn(N3), contrasting it with the entry point of Azidoputrescine.

Figure 1: Mechanistic flow of polyamine synthesis. Note the "dead end" for H-Orn(N3) at the ODC step, whereas Azidoputrescine successfully enters the pathway downstream.

References

-

Pegg, A. E. (2006). "Regulation of ornithine decarboxylase." Journal of Biological Chemistry, 281(21), 14529-14532. Link

- Coleman, C. S., et al. (1994). "Mechanistic studies of ornithine decarboxylase." Biochemical Journal, 301, 253-259. (Establishes the requirement for charged side-chain interactions).

- Niemi, R., et al. (2002). "Structure-based analysis of the inhibition of ornithine decarboxylase." Journal of Medicinal Chemistry. (Describes the active site pocket constraints).

- Guthrie, K. M., et al. (2015). "Metabolic labeling of polyamines using azidoputrescine." Chemical Science.

-

MedChemExpress. "H-Orn(N3)-OH hydrochloride Product Data." Link (Confirming use as a chemical reagent, not a metabolic probe).

Methodological & Application

Application Notes and Protocols for Copper-Free Click Chemistry Reaction of H-Orn(N3).HCl

Introduction: Embracing Bioorthogonality with Copper-Free Click Chemistry

The advent of click chemistry has revolutionized the way scientists approach molecular synthesis and bioconjugation. Initially defined by Sharpless and colleagues, this suite of reactions is characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[1] A significant advancement in this field is the development of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This reaction eliminates the need for cytotoxic copper catalysts, making it an invaluable tool for applications in living systems and the development of therapeutics.[3]

At the heart of SPAAC is the reaction between a strained cyclooctyne and an azide. The inherent ring strain of the cyclooctyne provides the driving force for a [3+2] dipolar cycloaddition with an azide, forming a stable triazole linkage without the need for a metal catalyst.[3] This bioorthogonal reaction is highly selective, proceeding efficiently in complex biological media without interfering with native functional groups.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of copper-free click chemistry with the non-canonical amino acid, L-Azidoornithine hydrochloride (H-Orn(N3).HCl). This versatile building block, containing a reactive azide moiety, can be readily incorporated into peptides or used as a standalone molecule for conjugation with various reporter groups, linkers, or potential drug candidates functionalized with a strained alkyne.[5] We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Choosing Your Strain-Promoted Alkyne: A Tale of Reactivity and Stability

The choice of the cyclooctyne reagent is a critical determinant of the success of a SPAAC reaction. Several classes of cyclooctynes have been developed, each with a unique balance of reactivity, stability, and hydrophilicity.[6]

-

Dibenzocyclooctynes (DBCO or ADIBO): These are among the most popular and reactive cyclooctynes due to their significant ring strain conferred by the fused bicyclic structure.[6] DBCO derivatives are widely available with various functionalities (e.g., NHS esters, maleimides, acids) for straightforward conjugation to other molecules.[6][7] Their stability is generally good, making them a reliable choice for many applications.[8]

-

Bicyclo[6.1.0]nonyne (BCN): BCN is another widely used cyclooctyne known for its smaller size and reasonable reactivity.[6] Its reduced steric footprint can be advantageous when minimal perturbation of the target molecule is desired.[9]

-

Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms adjacent to the alkyne bond in DIFO derivatives enhances reactivity through inductive effects.[6]

For the protocols outlined in this guide, we will focus on the use of DBCO-based reagents due to their high reactivity and commercial availability.

Visualizing the Reaction: The SPAAC Mechanism

The fundamental principle of the SPAAC reaction is the relief of ring strain in the cyclooctyne upon cycloaddition with the azide. This process leads to the formation of a stable, covalent triazole linkage.

Sources

- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

Optimizing H-Orn(N3).HCl concentration for mammalian cell labeling

Application Note & Protocol

Topic: Optimizing L-Azidohomoalanine (AHA) Concentration for Robust Metabolic Labeling of Mammalian Cells

Introduction: Visualizing the Nascent Proteome

The ability to distinguish newly synthesized proteins from the pre-existing proteome is critical for understanding how cells respond to stimuli, adapt to stress, and progress through their lifecycle. Metabolic labeling has emerged as a cornerstone technique for this purpose, offering a non-radioactive and highly specific method to tag and track nascent proteins in real-time.[1][2][3] This is achieved by introducing non-canonical amino acids (ncAAs), structural analogs of natural amino acids, into the cellular environment.[4][5]

This guide focuses on L-azidohomoalanine (AHA), a widely used analog of methionine containing a bioorthogonal azide moiety.[6] During active translation, AHA is recognized by the cell's own machinery and incorporated into elongating polypeptide chains.[3][7] The embedded azide group then serves as a chemical handle for covalent modification via highly specific "click chemistry" reactions, enabling the visualization and isolation of the newly synthesized proteome.[1][2][8] While the principles discussed are demonstrated with AHA, the optimization workflow is broadly applicable to other azide-bearing amino acids used in metabolic labeling.

The Principle: A Two-Step Bioorthogonal Strategy

The power of AHA labeling lies in its two-stage design, which separates the biological incorporation from the chemical detection. This ensures that the labeling process does not interfere with native cellular functions.[9][10]

Step 1: Metabolic Incorporation. Cells are cultured in a medium where methionine is partially or fully replaced by AHA. The methionyl-tRNA synthetase recognizes AHA and charges its corresponding tRNA, leading to its incorporation into newly synthesized proteins in place of methionine.

Step 2: Bioorthogonal Ligation. The azide group is chemically inert within the cellular environment. After incorporation, it can be specifically targeted with a probe molecule containing a complementary reactive group. This reaction, termed a bioorthogonal ligation, is highly selective and proceeds efficiently under physiological conditions.[10][11] Several ligation chemistries are available:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common method, reacting the azide with a terminal alkyne probe (e.g., an alkyne-fluorophore) in the presence of a copper(I) catalyst.[12][13][] It is highly efficient for fixed cells and lysate analysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne probe (e.g., DBCO, BCN) that reacts spontaneously with the azide without the need for a cytotoxic copper catalyst.[15] This makes SPAAC the gold standard for labeling and imaging newly synthesized proteins in living cells.[16][]

-

Staudinger Ligation: An alternative copper-free reaction involving a phosphine-based probe.[18][19][]

Caption: Fig 1. The two-step workflow of metabolic labeling.

The Imperative for Optimization

A critical error in metabolic labeling is to assume a "one-size-fits-all" concentration for AHA. The optimal concentration is a delicate balance between maximizing the labeling signal and minimizing cellular perturbation.

-

Causality of Optimization:

-

Labeling Efficiency: Too low a concentration will result in sparse incorporation and a weak signal that is difficult to distinguish from background noise.

-

Cytotoxicity & Metabolic Stress: Excessively high concentrations can induce cellular stress, alter normal protein synthesis patterns, or lead to off-target effects, thereby compromising the biological relevance of the findings.[21]

-

Cell-Type Dependency: Different cell lines exhibit varied metabolic rates, proliferation kinetics, and sensitivities to amino acid analogs. A concentration that is optimal for a rapidly dividing cancer cell line like HeLa may be toxic to a sensitive primary neuron culture.

-

Therefore, empirically determining the optimal AHA concentration for each specific cell type and experimental context is a non-negotiable step for generating reliable and reproducible data.

Experimental Protocol: Titration for Optimal AHA Concentration

This protocol provides a systematic workflow to determine the ideal AHA concentration for your mammalian cell line of interest. The goal is to identify the concentration that yields the highest signal-to-noise ratio without adversely affecting cell viability.

Materials and Reagents

-

Cells: Mammalian cell line of interest.

-

Culture Media:

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep).

-

Methionine-free medium (e.g., DMEM minus Methionine).

-

-

Reagents:

-

L-Azidohomoalanine (AHA) (e.g., 100 mM stock in DMSO or water).

-

Protein Synthesis Inhibitor (e.g., Cycloheximide, 50 mg/mL stock in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

-

Click Chemistry Reaction Cocktail (prepare fresh):

-

For CuAAC (Fixed Cells):

-

Alkyne-fluorophore (e.g., Alexa Fluor™ 488 Alkyne, 10 mM stock in DMSO).

-

Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in water).

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (e.g., 500 mM stock in water).

-

-

-

-

Instrumentation:

-

Fluorescence Microscope with appropriate filter sets.

-

Flow Cytometer.

-

Experimental Design for Optimization

The experiment should be structured with a concentration gradient and essential controls to ensure the results are interpretable and valid.

Caption: Fig 2. Logical workflow for AHA concentration optimization.

Table 1: Example Experimental Setup for a 24-Well Plate

| Well(s) | Condition | AHA Conc. (µM) | Cycloheximide (µg/mL) | Purpose |

| A1-A3 | Negative Control (No AHA) | 0 | - | Measures background fluorescence from the click reaction components. |

| B1-B3 | Titration Point 1 | 10 | - | Test low concentration. |

| C1-C3 | Titration Point 2 | 25 | - | Test low-mid concentration. |

| D1-D3 | Titration Point 3 | 50 | - | Often cited starting concentration.[21] |

| E1-E3 | Titration Point 4 | 100 | - | Test high-mid concentration. |

| F1-F3 | Titration Point 5 | 200 | - | Test high concentration to check for signal saturation or toxicity. |

| G1-G3 | Inhibitor Control | 50 (or 100) | 100 | Confirms signal is from de novo protein synthesis.[2] |

| H1-H3 | Untreated Control | - | - | Baseline for cell viability/morphology assessment. |

Note: Perform each condition in triplicate for statistical significance.

Step-by-Step Protocol

-

Cell Seeding: Seed your mammalian cells onto appropriate culture vessels (e.g., glass-bottom plates for microscopy, standard plates for flow cytometry). Allow cells to adhere and reach 60-70% confluency.

-

Methionine Starvation (Optional but Recommended): Gently aspirate the complete medium, wash once with warm PBS, and replace with pre-warmed methionine-free medium. Incubate for 30-60 minutes. This step enhances the subsequent incorporation of AHA.[2][4]

-

Metabolic Labeling:

-

Prepare labeling media by supplementing methionine-free medium with the various concentrations of AHA as detailed in Table 1.

-

For the inhibitor control, pre-treat the cells with cycloheximide (100 µg/mL) for 30 minutes before adding the AHA-containing medium.

-

Aspirate the starvation medium and add the appropriate labeling medium to each well.

-

Incubate for a period suitable for your experiment (typically 2-8 hours). Shorter times capture rapid synthesis events, while longer times provide a cumulative view.

-

-

Cell Fixation and Permeabilization:

-

Aspirate the labeling medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes.

-

Wash twice with PBS.

-

-

CuAAC Click Reaction:

-

CRITICAL: Prepare the Click Reaction Cocktail immediately before use. For each 1 mL of final volume, add in the following order:

-

950 µL PBS

-

10 µL TCEP or Sodium Ascorbate (5 mM final)

-

2 µL Alkyne-Fluorophore (20 µM final)

-

20 µL CuSO₄ (1 mM final) Vortex gently after each addition.

-

-

Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging/Analysis:

-

Aspirate the click cocktail and wash the cells three times with PBS.

-

For microscopy, add a final volume of PBS (and a nuclear counterstain like DAPI, if desired) and image immediately.

-

For flow cytometry, detach the cells (e.g., with trypsin), neutralize, pellet, and resuspend in FACS buffer for analysis.[1][2]

-

Analysis and Interpretation: Defining the Optimal Concentration

The optimal AHA concentration is the "sweet spot" where the fluorescence signal is saturated or near-saturated, but before any signs of cytotoxicity appear.

-

Fluorescence Microscopy Analysis:

-

Qualitative Assessment: Capture images from each condition using identical acquisition settings (e.g., exposure time, laser power, gain). Visually inspect for an increase in fluorescence intensity with increasing AHA concentration. The signal in the inhibitor control wells should be near the background level of the "No AHA" control.

-

Quantitative Assessment: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell for a large number of cells (>100) in each condition. Plot the mean intensity against the AHA concentration.

-

-

Flow Cytometry Analysis:

-

Quantitative Assessment: This is the most robust method for quantification.[22] Analyze the geometric mean fluorescence intensity (MFI) of the cell population for each condition.

-

Data Plotting: Plot the MFI against the AHA concentration. The resulting curve will typically show a sigmoidal shape, rising and then plateauing.

-

-

Cytotoxicity Assessment:

-

In a parallel plate, treat cells with the same AHA concentrations for the same duration.

-

Assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay, or a live/dead stain).

-

Also, visually inspect cell morphology under a microscope. Look for signs of stress like rounding, detachment, or blebbing.

-

Interpreting the Results:

Identify the concentration at the beginning of the plateau in your fluorescence intensity plot. This is the point of signal saturation, where further increases in AHA do not yield a stronger signal. Cross-reference this with your viability data. The optimal concentration is the lowest concentration that gives a near-maximal signal without a significant decrease in cell viability or adverse changes in morphology.

Downstream Applications

Once optimized, AHA labeling opens the door to a vast array of applications, including:

-

Proteomics: Labeled proteins can be enriched using alkyne-biotin probes followed by streptavidin affinity purification and identified by mass spectrometry.[3][8][23]

-

High-Resolution Imaging: Visualize the subcellular localization of newly synthesized proteins in response to specific stimuli.[24][25][26]

-

Cell Sorting: Isolate cell populations with high rates of protein synthesis using Fluorescence-Activated Cell Sorting (FACS).

References

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]

-

Ting, S. Y., Mak, H., & Chen, C. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol, 9(8), e3212. [Link]

-

Ting, S. Y., Mak, H., & Chen, C. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. PMC, NIH. [Link]

-

Wakita, M., et al. (2021). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols. [Link]

-

Liu, Y., & Kenry. (2019). Bio-orthogonal Click Chemistry for In Vivo Bioimaging. ResearchGate. [Link]

-

Sato, S., et al. (2014). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. JoVE. [Link]

-

Aviner, R., et al. (2021). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. MDPI. [Link]

-

Ullrich, A., et al. (2014). Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research. [Link]

-

Organic Chemistry Portal. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. [Link]

-

Soriano del Amo, D., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. PubMed. [Link]

-

Coyne, A. G., et al. (2020). Spatiotemporal proteomic profiling of cellular responses to NLRP3 agonists. PMC, NIH. [Link]

-

Selvaraj, S., & Gakh, O. (2012). Isotope Labeling in Mammalian Cells. PMC, NIH. [Link]

-

van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

-

Shcherbakova, D. M., et al. (2016). Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal. PMC, NIH. [Link]

-

Singh, J., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]

-

Li, Y., et al. (2023). Proteomics Analysis Reveals Hormone Metabolic Process Involved in the Regulation of Kernel Water Content Induced by Exogenous Abscisic Acid in Maize. MDPI. [Link]

-

Ramón, R. S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

-

Cal-Linares, A., et al. (2023). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. [Link]

-

Kim, D. Y., & Park, J. H. (2021). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. PMC, NIH. [Link]

-

Silvers, R., et al. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. [Link]

-

Zhang, M., & Zhang, H. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]

-

Han, J., & Wang, L. (2013). A FRET-based Fluorogenic Phosphine for Live Cell Imaging with the Staudinger Ligation. PMC, NIH. [Link]

-

Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. Teledyne Photometrics. [Link]

-

Schuman, E.M., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. MPI for Brain Research. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

-

Lawrence Berkeley National Laboratory. (2000). A New Way To Engineer Cells: The Staudinger Ligation. Berkeley Lab. [Link]

-

Lee, H. J., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. [Link]

-

Schuman, E.M., et al. (2011). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. ResearchGate. [Link]

-

Giepmans, B. N., et al. (2006). Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry. [Link]

-

Jose, J., & Signer, R. A. J. (2019). Cell-type-specific quantification of protein synthesis in vivo. eScholarship. [Link]

-

News-Medical.Net. (2018). Using Fluorescence Microscopy to Study Proteins. News-Medical.Net. [Link]

-

Uttam, S., et al. (2015). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]

-

Thermo Fisher Scientific. (2019). How to detect your target proteins using fluorescence-based reagents. YouTube. [Link]

-

Pagar, A. D., et al. (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

-

Lawrence Berkeley National Laboratory. (2004). Research News: The First Engineering of Cell Surfaces in Living Animals. Berkeley Lab News. [Link]

-

Jose, J., & Signer, R. A. J. (2019). Cell-type-specific quantification of protein synthesis in vivo. ResearchGate. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Research News: The First Engineering of Cell Surfaces in Living Animals [www2.lbl.gov]

- 21. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo | bioRxiv [biorxiv.org]

- 22. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 26. news-medical.net [news-medical.net]

Application Notes and Protocols for H-Orn(N3).HCl Incubation Time in Pulse-Chase Experiments

Introduction: Unveiling Protein Dynamics with Bioorthogonal Pulse-Chase Analysis